HIV-1 inhibitor-60

Catalog No.
S548940
CAS No.
1443461-21-9
M.F
C48H73ClN2O6
M. Wt
809.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HIV-1 inhibitor-60

CAS Number

1443461-21-9

Product Name

HIV-1 inhibitor-60

IUPAC Name

4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid

Molecular Formula

C48H73ClN2O6

Molecular Weight

809.57

InChI

InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(24-23-50(10)11)28-31-13-12-14-32(49)25-31)22-21-46(8)33(41(40)48)15-16-36-45(7)19-18-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)17-20-47(36,46)9/h12-14,25,30,33,35-38,53H,15-24,26-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1

InChI Key

DSNMRZSQABDJDK-PZFKGGKESA-N

SMILES

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC(=CC=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2838232; GSK-2838232; GSK 2838232.

Description

The exact mass of the compound 4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid is 808.51572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

GSK2838232 belongs to a class of compounds known as HIV-1 maturation inhibitors. These drugs target a specific step in the viral lifecycle where the immature HIV particle matures into an infectious form [2]. This maturation process requires cleavage of the viral Gag polyprotein by a viral protease [2]. GSK2838232 binds to the Gag protein, hindering this crucial cleavage and thereby preventing the formation of mature and infectious HIV particles [1, 4].

  • HIV maturation process :
  • Role of HIV-1 protease :

Potential Advantages

Source

HIV-1 inhibitor-60, also referred to as compound 45, is a synthetic compound that has emerged as a potential therapeutic agent in the fight against Human Immunodeficiency Virus type 1. This compound is characterized by its complex chemical structure, which includes elements such as chlorine, nitrogen, and oxygen, contributing to its efficacy as an antiviral agent. The molecular formula for HIV-1 inhibitor-60 is C48H73ClN2O, and it has a molecular weight of approximately 809.56 g/mol .

The mechanism of action of HIV-1 inhibitor-60 primarily involves the inhibition of the HIV-1 protease enzyme. This enzyme is crucial for the maturation of the virus, as it cleaves viral polyproteins into functional proteins necessary for viral replication. The inhibitor binds to the active site of the protease, preventing substrate access and subsequent cleavage reactions. This binding is often mediated by hydrogen bonds and hydrophobic interactions with key residues in the protease active site .

The synthesis of HIV-1 inhibitor-60 typically involves multi-step organic synthesis techniques. Initial steps may include the formation of key intermediates that incorporate the necessary functional groups and structural features required for biological activity. Subsequent reactions often involve coupling reactions to attach various side chains or functional groups that enhance solubility and potency against HIV-1. Specific synthetic routes may vary based on the desired modifications to improve efficacy or reduce toxicity .

HIV-1 inhibitor-60 has potential applications in both therapeutic settings and research contexts. Its primary application is as an antiretroviral agent aimed at controlling HIV infection and preventing disease progression in affected individuals. Additionally, it serves as a valuable tool in research laboratories for studying HIV replication mechanisms and testing new therapeutic strategies against drug-resistant strains of the virus .

Studies examining the interactions between HIV-1 inhibitor-60 and other biological molecules have provided insights into its mechanism of action. These studies often utilize techniques such as X-ray crystallography and molecular docking simulations to elucidate binding affinities and interaction dynamics with the HIV-1 protease. Understanding these interactions helps in optimizing the compound's structure for enhanced potency and specificity against HIV .

HIV-1 inhibitor-60 belongs to a broader class of compounds known as protease inhibitors. Several other compounds share similar mechanisms of action but differ in their chemical structures and efficacy profiles. Below are some notable similar compounds:

Compound NameMechanism of ActionPotency (IC50)Unique Features
SaquinavirProtease inhibitor0.12 nMFirst approved HIV protease inhibitor
DarunavirProtease inhibitor0.34 nMDesigned to overcome resistance
LopinavirProtease inhibitor0.25 nMUsed in combination therapies
AtazanavirProtease inhibitor0.10 nMOnce-daily dosing option
RitonavirProtease inhibitor0.10 nMAlso used as a booster for other protease inhibitors

HIV-1 inhibitor-60 is unique due to its specific structural features that enhance its binding affinity to the protease enzyme, potentially offering advantages over existing therapies in terms of potency and resistance profiles .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

7.2

Exact Mass

808.51572

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
Hatcher, Mark Andrew; Johns, Brian Alvin; Martin, Michael Tolar; Tabet, Elie Amine; Tang, Jun.  Preparation of betulin derivatives for the treatment of HIV, PCT Int. Appl. (2013), WO 2013090664 A1 20130620.

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